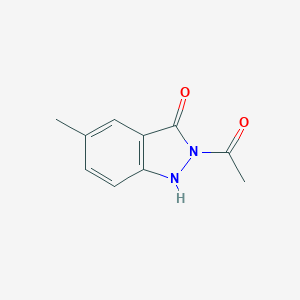
2-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-methyl-1H-indazol-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:
1. Anti-inflammatory Activity
Research indicates that derivatives of 2-acetyl-5-methyl-1H-indazol-3(2H)-one possess significant anti-inflammatory effects. For instance, synthesized N(2)-arylindazol-3(2H)-ones demonstrated potent inhibition of inflammatory markers in murine macrophage RAW264.7 cells, with minimal cytotoxicity observed .
2. Antitumor Activity
Indazole derivatives have been explored for their antitumor properties. Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity . The structure-activity relationship (SAR) studies highlight specific modifications that enhance their anticancer efficacy.
3. Antimicrobial Properties
The antibacterial activity of this compound has been evaluated against several bacterial strains. In vitro studies revealed that certain derivatives exhibited substantial zones of inhibition against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
4. Kinase Inhibition
Indazoles, including this compound, have been identified as promising kinase inhibitors. For example, one study reported that a related compound inhibited CDK2/cyclin complexes effectively, showcasing the potential for developing cancer therapeutics targeting cell cycle regulation .
Case Study 1: Anti-inflammatory Activity Assessment
A study assessed the anti-inflammatory effects of synthesized indazole derivatives using the MTT assay and Griess assay. The results are summarized in Table 1 below:
| Compound | IC50 (µM) | Cell Viability (%) | Remarks |
|---|---|---|---|
| 5A | 12.5 | 85 | Significant anti-inflammatory effect |
| 5B | 25 | 90 | Moderate effect |
| Control | - | 100 | No effect |
Case Study 2: Antimicrobial Activity Evaluation
The antimicrobial efficacy was evaluated using the agar diffusion method. The findings are presented in Table 2:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 5A | 20 | 100 |
| 5B | 15 | 150 |
| Penicillin | 25 | - |
Eigenschaften
CAS-Nummer |
152839-60-6 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
2-acetyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3 |
InChI-Schlüssel |
ROABPYFOISNXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Synonyme |
3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















